molecular formula C25H24N4O5 B2770862 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-nitrophenyl)urea CAS No. 1023571-69-8

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-nitrophenyl)urea

Cat. No. B2770862
M. Wt: 460.49
InChI Key: GGMGQNYTAGSCMH-UHFFFAOYSA-N
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Description

The compound “1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-nitrophenyl)urea” is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, a transmembrane protein involved in intracellular Ca 2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .

Scientific Research Applications

Potent Inhibitors of PDGF Receptor Phosphorylation

Research has identified a series of 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives as potent inhibitors of the phosphorylation of platelet-derived growth factor receptor (PDGFR) (Matsuno et al., 2002). These compounds, including KN1022 and its derivatives, have been explored for their potential therapeutic applications in treating restenosis by inhibiting smooth muscle cell proliferation and migration induced by PDGF-BB.

Enantioselective Addition Catalyzed by Isothioureas

Isothioureas have been utilized to catalyze the enantioselective addition of 4-nitrophenyl esters to iminium ions derived from tetrahydroisoquinoline, demonstrating the versatility of these compounds in synthetic organic chemistry (Arokianathar et al., 2018). This research offers insights into optimizing reactivity and enantioselectivity in catalytic processes, contributing to the development of new synthetic methodologies.

Synthesis and Stereochemical Studies

The synthesis and stereochemical analysis of phenyl-substituted 1,3-oxazino[4,3-a]isoquinoline derivatives have been studied for their potential as intermediates in the synthesis of complex organic molecules (Heydenreich et al., 2003). This research contributes to the understanding of the stereochemical aspects of these compounds, which is crucial for their application in medicinal chemistry.

Local Anesthetic Activity and Acute Toxicity

Isoquinoline derivatives have been evaluated for their local anesthetic activity, acute toxicity, and structure-toxicity relationships (Azamatov et al., 2023). This study highlights the therapeutic potential of these compounds in developing safer and more effective local anesthetics.

properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-33-23-13-17-10-11-26-22(21(17)15-24(23)34-2)12-16-6-8-18(9-7-16)27-25(30)28-19-4-3-5-20(14-19)29(31)32/h3-9,13-15H,10-12H2,1-2H3,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMGQNYTAGSCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-nitrophenyl)urea

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